Piperidine, 1-hydroxy-2-methyl-
Overview
Description
Piperidine, 1-hydroxy-2-methyl-: is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group at the first position and a methyl group at the second position of the piperidine ring. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridine: One common method involves the hydrogenation of pyridine in the presence of a catalyst such as molybdenum disulfide. This reaction typically occurs under high pressure and temperature conditions.
Multi-component Reactions: Another approach involves multi-component reactions using aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol.
Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation processes. The use of palladium or rhodium catalysts is common, and the reactions are typically carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperidine, 1-hydroxy-2-methyl- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 2-methylpiperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of 2-methylpiperidinone.
Reduction: Formation of 2-methylpiperidine.
Substitution: Formation of 2-methyl-1-halopiperidine or 2-methyl-1-aminopiperidine.
Scientific Research Applications
Piperidine, 1-hydroxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of piperidine, 1-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the PI3K/Akt pathway, NF-κB pathway, and MAPK pathway, leading to various biological effects.
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the hydroxyl and methyl groups.
2-Methylpiperidine: Similar structure but without the hydroxyl group.
1-Hydroxypiperidine: Similar structure but without the methyl group.
Uniqueness: Piperidine, 1-hydroxy-2-methyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives with various applications .
Properties
IUPAC Name |
1-hydroxy-2-methylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6-4-2-3-5-7(6)8/h6,8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCAAXPHHUMZHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316696 | |
Record name | Piperidine, 1-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99687-80-6 | |
Record name | Piperidine, 1-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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